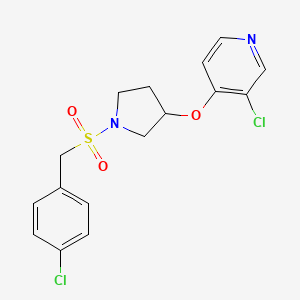

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring linked via an ether bond The compound also contains a sulfonyl group attached to a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from a suitable precursor, such as proline derivatives.

Attachment of the Chlorobenzyl Sulfonyl Group: This step involves the reaction of 4-chlorobenzyl alcohol with a sulfonyl chloride derivative.

Coupling with Pyridine: The final step involves the coupling of the pyrrolidine derivative with a chloropyridine under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions:

Substitution Reactions: The chloro groups on the pyridine and benzyl rings can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, which could be useful in cancer research.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic properties.

Biological Studies: Its ability to interact with biological molecules makes it a candidate for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets:

Kinase Inhibition: The compound can bind to the active site of kinases, inhibiting their activity and thus affecting cell signaling pathways.

Protein-Ligand Interactions: The sulfonyl and pyrrolidine groups can form hydrogen bonds and hydrophobic interactions with proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

4-Chlorobenzylsulfonyl Chloride: A precursor in the synthesis of the target compound.

Pyrrolidine Derivatives: Compounds with similar pyrrolidine scaffolds used in drug discovery.

Uniqueness

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that integrates a pyridine ring with various functional groups, including a chloro group and a pyrrolidin-3-yloxy group. This compound's unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure

The IUPAC name for this compound is 3-chloro-4-[1-(4-chlorobenzylsulfonyl)pyrrolidin-3-yloxy]pyridine. Its molecular formula is C16H18ClN2O3S, and it has a molecular weight of approximately 358.84 g/mol. The compound features a pyridine ring that enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds can range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , suggesting that modifications to the pyridine structure can enhance antibacterial properties .

| Compound Type | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Pyrrole Derivative | 10 | Escherichia coli |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. The presence of the sulfonyl group is particularly notable as sulfonamides are known for their antibacterial activity by inhibiting bacterial folate synthesis .

Study on Antibacterial Activity

A study conducted on various pyrrole derivatives, including those structurally related to our compound, demonstrated their potential as effective antibacterial agents. The study highlighted that modifications in the sulfonamide group significantly impacted the MIC values, indicating a direct correlation between structural changes and biological efficacy .

Evaluation of Cytotoxicity

In another investigation, the cytotoxic effects of similar compounds were assessed using different cell lines. The results indicated that while some derivatives exhibited minimal toxicity at therapeutic doses, others showed significant cytotoxicity, warranting further investigation into structure-activity relationships (SAR) for safety profiles in medicinal applications .

Pharmacological Applications

The pharmacological implications of this compound extend beyond antibacterial properties. Its structure suggests potential applications in:

- Antiviral therapies : Given the structural similarities with known antiviral agents.

- Anti-inflammatory drugs : The compound's ability to modulate immune responses could be explored further.

Properties

IUPAC Name |

3-chloro-4-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-13-3-1-12(2-4-13)11-24(21,22)20-8-6-14(10-20)23-16-5-7-19-9-15(16)18/h1-5,7,9,14H,6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMCCFHTMFAWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.